molecular formula C9H10O5 B3023502 5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid CAS No. 90582-32-4

5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid

Cat. No. B3023502
CAS RN: 90582-32-4
M. Wt: 198.17 g/mol
InChI Key: WJAOMMCYWSWQJD-UHFFFAOYSA-N
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Description

The compound 5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid is a structurally complex molecule that is related to various bicyclic analogues synthesized for research purposes. While the provided papers do not directly discuss this exact compound, they do provide insights into similar bicyclic compounds and their synthesis, which can be informative for understanding the broader class of substances to which this compound belongs.

Synthesis Analysis

The synthesis of related bicyclic compounds involves multi-step processes that yield rigid, non-chiral analogues of simpler organic acids. For instance, the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a related compound, was achieved in six steps from dimethyl-meso-2,5-dibromohexanedioate with a total yield of 28%. A critical step in this synthesis is the double alkylation of a dimethyl pyrrolidine-2,5-dicarboxylate by 1-bromo-2-chloroethane .

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often elucidated using advanced spectroscopic techniques. For example, the stereostructure of 3-amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid diastereomers was determined using IR and NMR spectroscopy, including HMQC, HMBC, DEPT, and DIFFNOE techniques . These methods are essential for confirming the configuration of complex molecules and would similarly be applied to analyze the structure of this compound.

Chemical Reactions Analysis

The reactivity of bicyclic compounds can be inferred from studies on similar molecules. Although the provided papers do not detail the chemical reactions specific to this compound, they do offer insights into the reactivity of structurally related compounds. For example, the synthesis of the aforementioned diastereomers involves stereoselective functionalization, which is a reaction that could potentially be relevant to the chemical behavior of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this compound can be deduced from crystallographic studies. The crystal structure of 5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid, a stereoisomer, was determined using an automated phasing procedure and refined to a final R value of 0.089. This compound crystallizes in the triclinic space group, which provides valuable information about the molecular conformation and potential intermolecular interactions . These findings are crucial for understanding the solid-state properties and could be extrapolated to the analysis of this compound.

Future Directions

The future directions for this compound could involve further exploration of its synthesis and potential applications. For instance, 7-oxanorbornanes, which are structurally similar to the compound , are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds . Therefore, “5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid” may also have potential applications in this area.

Mechanism of Action

Biochemical Pathways

It’s known that the compound can participate in reactions such as epoxidation . The downstream effects of these reactions on cellular processes are yet to be fully understood.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid. For instance, the compound is known to be moisture sensitive . Therefore, the presence of water or moisture could potentially affect its stability and efficacy.

properties

IUPAC Name

5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c10-5-2-3-1-4(5)7(9(13)14)6(3)8(11)12/h3-4,6-7H,1-2H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAOMMCYWSWQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)C1C(C2C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298082
Record name NSC167453
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42392-43-8
Record name NSC167453
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC167453
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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